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Compound of Interest

Compound Name: Hoechst 33258

Cat. No.: B049736 Get Quote

Introduction

Hoechst 33258 is a cell-permeant, blue-fluorescent dye that is widely used for labeling DNA in

live and fixed cells.[1][2] It belongs to the bis-benzimide family of dyes that bind to the minor

groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich

regions.[3][4][5] The fluorescence of Hoechst 33258 is significantly enhanced upon binding to

DNA, resulting in a strong signal-to-noise ratio with minimal background fluorescence from

unbound dye.[4][6][7] This characteristic often eliminates the need for a wash step after

staining.[6][8][9]

Hoechst 33258 is excited by ultraviolet (UV) light and emits blue fluorescence.[1][6] Due to its

low cytotoxicity compared to other nuclear stains like DAPI, it is a popular choice for visualizing

the nuclei of living cells, studying cell cycle dynamics, and identifying apoptotic cells with

condensed chromatin.[5][7][9]

Mechanism of Action

Hoechst 33258 is a cell-permeable dye that passively crosses the plasma membrane of live

cells. Once inside the cytoplasm, it translocates into the nucleus and binds to the minor groove

of the DNA helix. This binding event causes a conformational change in the dye molecule,

leading to a substantial increase in its fluorescence quantum yield. The unbound dye in solution

exhibits minimal fluorescence.[6][9]
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Caption: Mechanism of Hoechst 33258 staining in live cells.

Quantitative Data Summary
The following table summarizes the key spectral properties and recommended concentrations

for using Hoechst 33258 in live cell applications.
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Parameter Value Reference(s)

Excitation Wavelength (with

DNA)
~352 nm [1][8][9]

Emission Wavelength (with

DNA)
~461 nm [1][8][9]

Stock Solution Concentration 1-10 mg/mL in dH₂O or DMSO [3][10]

Recommended Working

Concentration
0.1 - 10 µg/mL [2][3][5]

Optimal Concentration for Live

Cells
1 µg/mL [8][9][11]

Incubation Time 5 - 30 minutes [4][5][8][9]

Experimental Protocols
1. Reagent Preparation

Stock Solution (1 mg/mL): Dissolve 10 mg of Hoechst 33258 powder in 10 mL of high-purity

distilled water (dH₂O) or dimethyl sulfoxide (DMSO).[3]

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles

and store at ≤-20°C, protected from light.[3] When stored correctly, the solution is stable for

at least one year.[8] It is not recommended to store dilute working solutions, as the dye may

precipitate or adsorb to the container.[8][9]

2. Protocol for Live Cell Staining (Fluorescence Microscopy)

This protocol is suitable for adherent cells grown on coverslips or in culture dishes. Two

common methods are provided.

Method A: Staining by Medium Exchange

This method ensures a uniform concentration of the dye across all cells.

Grow cells to the desired confluency on a sterile coverslip or in a culture dish.
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Prepare the staining solution by diluting the Hoechst 33258 stock solution to a final

concentration of 1 µg/mL in fresh, complete cell culture medium.[8]

Aspirate the existing culture medium from the cells.

Gently add the staining solution to the cells, ensuring the cell layer is fully covered.

Incubate the cells for 5-15 minutes at 37°C or room temperature, protected from light.[8][9]

Proceed with imaging. A washing step with fresh medium or PBS is optional but not typically

required for specific nuclear staining.[8][9]

Method B: Staining by Direct Addition of 10X Probe

This method is more convenient as it does not require removing the medium, which can be

beneficial for sensitive or suspension cells.[8]

Grow cells in a culture dish or plate.

Prepare a 10X staining solution (e.g., 10 µg/mL) in fresh, complete culture medium.[8][9]

Without removing the existing medium, add 1/10th of the well volume of the 10X staining

solution directly to the cells (e.g., add 10 µL of 10X solution to 90 µL of medium in the well).

Immediately and gently mix the solution by swirling the plate or by slowly pipetting up and

down to ensure even distribution and avoid high local dye concentrations.[8][9]

Incubate the cells for 5-15 minutes at 37°C or room temperature, protected from light.[8][9]

Proceed with imaging.

3. Protocol for Live Cell Staining (Flow Cytometry)

Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x

10⁶ cells/mL in an appropriate buffer or culture medium.[3]

Prepare the staining solution by diluting the Hoechst 33258 stock solution to a final

concentration of 1-10 µg/mL.[3] The optimal concentration should be determined empirically
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for the specific cell type.

Add the staining solution to the cell suspension.

Incubate for 15-60 minutes at 37°C, protected from light.[3]

(Optional) Pellet the cells by centrifugation and resuspend them in fresh buffer or medium to

remove excess dye.[3]

Analyze the cells on a flow cytometer equipped with a UV laser for excitation and a blue

emission filter.
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Caption: General experimental workflow for live cell staining.

Important Considerations
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Cytotoxicity: While Hoechst 33258 is less toxic than DAPI, it binds to DNA and can interfere

with DNA replication, making it potentially mutagenic.[5][9] It is recommended to use the

lowest concentration and shortest incubation time that provides adequate signal to minimize

effects on cell viability.[11]

Cell Permeability: Hoechst 33258 is less membrane-permeant than the related Hoechst

33342 dye.[2][5] For cell types that are difficult to stain, Hoechst 33342 may be a better

alternative.

Dead Cell Staining: Dead or membrane-compromised cells often exhibit brighter

fluorescence than live cells, likely due to increased dye uptake.[8][9]

BrdU Quenching: The fluorescence of Hoechst dyes is quenched by the incorporation of

bromodeoxyuridine (BrdU) into DNA. This property can be utilized in cell cycle analysis but

may interfere with staining in experiments where BrdU is used for proliferation assays.[3][5]

Glassware: Ensure all glassware is thoroughly rinsed to remove any residual detergent,

which can cause artifacts and interfere with staining.[1][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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